4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that includes a brominated ethoxy chain and a piperidyl-substituted isoindoline-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multiple steps. One common route starts with the bromination of ethylene glycol to produce 2-bromoethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromoethoxy)ethanol. The next step involves the reaction of this intermediate with phthalic anhydride to form the isoindoline-dione core. Finally, the piperidyl group is introduced through a nucleophilic substitution reaction with 2,6-dioxopiperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoethoxy chain can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the piperidyl and isoindoline-dione moieties.
Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethoxy derivative, while hydrolysis would produce the corresponding carboxylic acids and alcohols.
Scientific Research Applications
4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The brominated ethoxy chain and the piperidyl-substituted isoindoline-dione core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known compound with a similar isoindoline-dione core, used as a sedative and in the treatment of certain cancers.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities.
Uniqueness
4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to the presence of the brominated ethoxy chain, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may provide advantages in specific applications .
Properties
Molecular Formula |
C17H17BrN2O6 |
---|---|
Molecular Weight |
425.2 g/mol |
IUPAC Name |
4-[2-(2-bromoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17BrN2O6/c18-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)20(16(10)23)11-4-5-13(21)19-15(11)22/h1-3,11H,4-9H2,(H,19,21,22) |
InChI Key |
WPXSEFJEWJKIPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCBr |
Origin of Product |
United States |
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